molecular formula C31H36BrN2O3P B1398484 ((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide CAS No. 400045-51-4

((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide

Cat. No. B1398484
M. Wt: 595.5 g/mol
InChI Key: ZKEAMDLNJODGFF-UMBBOSETSA-M
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Description

The compound is a complex organic molecule that contains a tert-butoxycarbonyl group, a bipyrrolidin group, and a triphenylphosphonium group. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines . The bipyrrolidin group suggests that the compound may have applications in the synthesis of complex organic molecules. The triphenylphosphonium group is often used in the formation of ylides, which are used in the Wittig reaction to form alkenes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .


Chemical Reactions Analysis

The triphenylphosphonium group in the compound suggests that it could potentially be used in Wittig reactions to form alkenes . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines , and could be removed under acidic conditions.

Scientific Research Applications

Thermal Decomposition

Triphenylphosphonium alkyl ester salts, similar in structure to the compound , have been studied for their thermal decomposition properties. Research has shown that these compounds can undergo initial reactions with halide ions, leading to the formation of various ylides and phosphonium salts (Castañeda et al., 2008).

Antitumor Properties

Compounds structurally related to the queried molecule have been explored for their antitumor capabilities. For instance, specific triphenylphosphonium bromide derivatives have shown significant activity in certain types of leukemia (Dubois et al., 1978).

Protecting Groups in Organic Synthesis

These compounds can serve as protecting groups in organic synthesis. For example, silyl enol ethers have been used as protecting groups for the preparation of certain triphenylphosphonium salts, indicating a potential application for similar molecules (Moorhoff, 1997).

Cellular Imaging and Targeted Photocytotoxicity

Some oxovanadium(IV) complexes containing triphenylphosphonium groups have shown promising results in cellular imaging and targeted photocytotoxicity, which could have implications for similar compounds (Banik et al., 2014).

Synthesis of Phosphonic Analogs

There is research indicating the use of related triphenylphosphonium salts in the synthesis of phosphonic analogs of amino acids, which can be crucial in developing novel pharmaceuticals (Kolodyazhnaya et al., 2013).

Corrosion Inhibition

Research into organophosphorus corrosion inhibitors has highlighted the potential use of triphenylphosphonium salts, including methyl triphenylphosphonium bromide, in protecting metals from corrosion (Ming, 2003).

Future Directions

The use of flow microreactors for the introduction of the tert-butoxycarbonyl group into organic compounds represents a more efficient, versatile, and sustainable method compared to batch processes . This could potentially be applied to the synthesis of this compound and others like it.

properties

IUPAC Name

[1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEAMDLNJODGFF-UMBBOSETSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36BrN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718744
Record name [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide

CAS RN

400045-51-4
Record name [(3'S)-1'-(tert-Butoxycarbonyl)-2-oxo[1,3'-bipyrrolidin]-3-yl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 2
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 3
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 4
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 5
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide
Reactant of Route 6
((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide

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